3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1146080-78-5, Molecular Formula: C₁₆H₂₆N₄O₂, Molar Mass: 306.40 g/mol) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-methylpyrimidin-2-ylaminomethyl substituent at the 3-position of the piperidine ring. This structural motif is commonly utilized in medicinal chemistry as a building block for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to its ability to enhance solubility and metabolic stability via the tert-butyl carbamate protecting group . The compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or efficacy in preclinical studies .
Properties
IUPAC Name |
tert-butyl 3-[[(4-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-7-8-17-14(19-12)18-10-13-6-5-9-20(11-13)15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVNTIDJDWBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 939986-31-9) is a compound with notable biological activity, particularly in the context of pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the molecular formula and a molecular weight of 305.42 g/mol. It is classified under piperidinecarboxylic acids and exhibits structural features that are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its potential as a therapeutic agent. Key areas of focus include:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory processes.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against certain strains of bacteria, although detailed mechanisms remain to be fully elucidated.
Enzymatic Inhibition
A study published in Molecules highlights the compound's potential as an inhibitor of Janus Kinase (JAK) pathways, which are crucial in mediating inflammatory responses. The results indicated that derivatives of this compound could effectively reduce the release of pro-inflammatory cytokines such as IL-1β in vitro .
Case Study 1: JAK Inhibition
In a controlled study, derivatives similar to 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine were tested for their ability to inhibit JAK-mediated pathways. The findings revealed a concentration-dependent inhibition of cytokine release, suggesting potential therapeutic applications in treating autoimmune diseases .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial properties of related piperidine derivatives against various bacterial strains. The results indicated effective inhibition at concentrations ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin . This suggests that the compound may have utility in developing new antimicrobial agents.
Data Tables
| Activity | Compound | Concentration | Effect |
|---|---|---|---|
| JAK Inhibition | 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine | Varies (0.1 - 50 µM) | Reduced IL-1β release |
| Antibacterial Activity | Related piperidine derivatives | 0.78 - 3.125 μg/mL | Effective against MRSA and other strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
Impact of Heterocycle Substitution: Pyrimidine derivatives (e.g., 4-methyl or 6-chloro) exhibit higher binding affinity to adenosine receptors compared to pyridine analogs . For example, ATL146e (a pyrimidine-based adenosine A₂A agonist) showed an EC₅₀ of 0.19 nM in inhibiting IFN-γ production in T cells, outperforming pyridine-based compounds like CGS21680 (EC₅₀ = 7.2 nM) . Chlorine or methyl groups on the pyrimidine ring enhance steric and electronic interactions with target proteins, as seen in kinase inhibitor studies .
Linker Group Effects: Aminomethyl vs. Sulfanyl Linkers: Sulfur-containing analogs (e.g., ) demonstrate increased lipophilicity (logP ~2.5) compared to oxygen or nitrogen linkers, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Positional Isomerism :
- 3- vs. 4-substituted piperidines exhibit distinct conformational preferences. For example, 4-substituted analogs (e.g., ) adopt chair conformations that better align with GPCR binding pockets, while 3-substituted isomers may favor boat conformations, reducing target engagement .
Synthetic Challenges :
- The tert-butyl carbamate group, while stabilizing the piperidine nitrogen, complicates deprotection steps. For instance, HCl/MeOH-mediated deprotection of tert-butyl (1-acetylpiperidin-4-yl)carbamate () requires precise conditions to avoid side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
